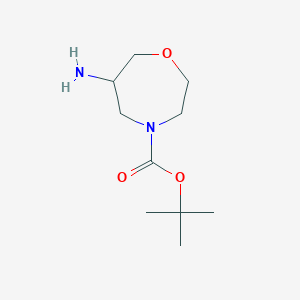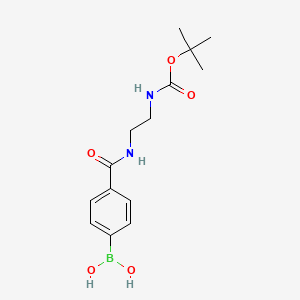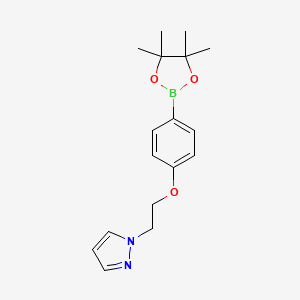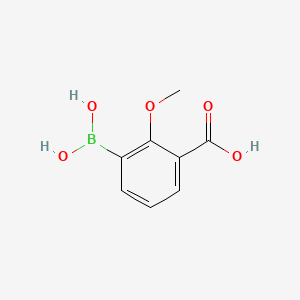
2-(Allylamino)-4-(4-chloro-3-methylphenyl)-1,3-thiazol-3-ium chloride
Vue d'ensemble
Description
This compound is a thiazolium salt with an allylamine and a 4-chloro-3-methylphenyl group attached. Thiazolium salts are often used as catalysts in organic synthesis, particularly in reactions involving the transfer of a carbon atom .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a thiazolium ring, which is a five-membered ring containing nitrogen and sulfur atoms. Attached to this ring would be an allylamine group (-NH2) and a 4-chloro-3-methylphenyl group .Chemical Reactions Analysis
As a thiazolium salt, this compound could potentially act as a catalyst in various organic reactions. The allylamine group might participate in reactions typical for amines, such as protonation, alkylation, acylation, and reactions with carbonyl compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the conditions under which it’s studied. Thiazolium salts are typically solid at room temperature .Applications De Recherche Scientifique
Structural and Mechanistic Aspects of Thermal Degradation
Thermal dehydrochlorination of poly(vinyl chloride) begins with structural defects formed during polymerization, which are crucial for understanding the stability and degradation pathways of chloride-containing compounds like thiazolium salts (Starnes, 2002).
Synthesis and Transformation of 1,3-Azoles
The synthesis of 4-phosphorylated derivatives of 1,3-azoles, including thiazoles, showcases the diverse chemical and biological properties of thiazole derivatives, highlighting their significance in medicinal chemistry (Abdurakhmanova et al., 2018).
Spectroscopic and Structural Properties
The study on 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones reveals insights into the spectroscopic and structural properties of thiazolidinone derivatives, indicating the importance of detailed structural analysis in understanding the characteristics of these compounds (Issac & Tierney, 1996).
Interactions with Polysaccharides
Research on ionic liquids interacting with polysaccharides, such as cellulose, offers a glimpse into how thiazolium derivatives might interact with biological macromolecules, which is relevant for applications in drug delivery and biomaterials (Heinze et al., 2008).
Electrochemical Applications
Ionic liquids, including thiazolium derivatives, are highlighted for their use in electrochemical applications, suggesting potential uses of "2-(Allylamino)-4-(4-chloro-3-methylphenyl)-1,3-thiazol-3-ium chloride" in energy storage technologies (Tsuda, Stafford, & Hussey, 2017).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-(4-chloro-3-methylphenyl)-N-prop-2-enyl-1,3-thiazol-3-ium-2-amine;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2S.ClH/c1-3-6-15-13-16-12(8-17-13)10-4-5-11(14)9(2)7-10;/h3-5,7-8H,1,6H2,2H3,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFIOJYZZWRIMCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CSC(=[NH+]2)NCC=C)Cl.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Allylamino)-4-(4-chloro-3-methylphenyl)-1,3-thiazol-3-ium chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[2-(Boc-Amino)Ethyl]Azetidine Hydrochloride](/img/structure/B1438468.png)


![4-[2-(4-Methoxyphenoxy)pyrimidin-5-yl]benzoic acid](/img/structure/B1438473.png)




![1H-Pyrrolo[2,3-b]pyridin-6-amine dihydrochloride](/img/structure/B1438480.png)

![2'-Benzyloxy[1,1-biphenyl]-2-amine hydrochloride](/img/structure/B1438483.png)
![4,6-Dichloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1438486.png)

